2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with an amino group, a carboxamide group, and a sulfamoylphenyl ethyl side chain
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It is suggested that the compound may behave as a pan-cdk inhibitor, strongly inhibiting cdk1, 2, 4, and 9 . These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest.
Biochemical Pathways
Given its potential role as a pan-cdk inhibitor, it can be inferred that the compound may affect pathways related to cell cycle regulation .
Result of Action
As a potential pan-cdk inhibitor, it can be inferred that the compound may induce cell cycle arrest, potentially leading to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino group and the carboxamide group through nucleophilic substitution reactions. The sulfamoylphenyl ethyl side chain is then attached via a coupling reaction, often using reagents such as sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[2-(4-methylsulfonylphenyl)ethyl]pyridine-3-carboxamide
- 2-amino-N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide
- 2-amino-N-[2-(4-nitrophenyl)ethyl]pyridine-3-carboxamide
Uniqueness
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c15-13-12(2-1-8-17-13)14(19)18-9-7-10-3-5-11(6-4-10)22(16,20)21/h1-6,8H,7,9H2,(H2,15,17)(H,18,19)(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVCLCXDQNTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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